molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine

Cat. No.: B11939171
CAS No.: 75392-24-4
M. Wt: 283.4 g/mol
InChI Key: XLHNFKOFFFAZAW-RCWDKCQFSA-N
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Description

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylethenyl groups attached to the pyridine ring. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a halogenated pyridine derivative is coupled with styrene under the influence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, halogenated pyridine derivatives

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Amino or thiol-substituted pyridine derivatives

Scientific Research Applications

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]pyridine
  • 2-[(Z)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
  • 2-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]pyridine

Uniqueness

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both (E) and (Z) configurations in the phenylethenyl groups can lead to distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

75392-24-4

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine

InChI

InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+

InChI Key

XLHNFKOFFFAZAW-RCWDKCQFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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